3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide
Overview
Description
3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, introduction of the nitrophenyl group, and the final coupling to form the propanamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(2-pyridinyl)acetamide
- 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide
Uniqueness
Compared to similar compounds, 3-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-2-methyl-N-(4-nitrophenyl)propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5,5-dimethyl-2-oxooxolan-3-yl)-2-methyl-N-(4-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10(8-11-9-16(2,3)23-15(11)20)14(19)17-12-4-6-13(7-5-12)18(21)22/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZDGQFJCSOZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(OC1=O)(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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